1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione
Description
Structural Isomerism
The compound’s structure precludes significant structural isomerism due to the fixed positions of its substituents:
- The isopropylsulfonyl group is bound exclusively to nitrogen at position 1 of the benzimidazole ring, as dictated by the IUPAC name.
- The amino group occupies position 2, while the ethane-1,2-dione bridge attaches to position 6.
Potential isomerism could theoretically arise from:
- Alternate substitution patterns on the benzimidazole ring (e.g., amino group at position 5 instead of 2).
- Variations in the sulfonyl group’s attachment site (e.g., nitrogen at position 3 instead of 1).
However, such isomers are not observed for this compound, as its synthetic pathway and registry data confirm a single, well-defined structure.
Tautomeric Considerations
The 1H-benzo[d]imidazole core exhibits tautomerism in its protonated form, where the hydrogen atom may shift between the two nitrogen atoms (N1 and N3). However, the presence of the isopropylsulfonyl group at N1 locks the tautomeric state by occupying the hydrogen-binding site, effectively suppressing tautomeric interconversion.
The ethane-1,2-dione moiety (a diketone) adopts a planar, fully conjugated keto form under standard conditions. Enol tautomerism is disfavored due to the electron-withdrawing effects of the adjacent fluorinated phenyl group, which stabilize the diketone structure.
Properties
CAS No. |
849064-39-7 |
|---|---|
Molecular Formula |
C18H15F2N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H15F2N3O4S/c1-9(2)28(26,27)23-15-7-10(3-6-14(15)22-18(23)21)16(24)17(25)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H2,21,22) |
InChI Key |
VDJFSBCLGDWBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=O)C(=O)C3=C(C=C(C=C3)F)F)N=C1N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-1H-benzimidazole Derivative
The benzimidazole core with an amino group at position 2 is a key intermediate. Literature reports several methods for synthesizing 2-aminobenzimidazole derivatives, typically starting from o-phenylenediamine or substituted anilines.
| Parameter | Details |
|---|---|
| Starting material | o-Phenylenediamine or 2-aminobenzimidazole (CAS 934-32-7) |
| Reaction conditions | Reflux in ethanol for 4 hours |
| Purification | Silica gel column chromatography (ethyl acetate/n-hexane 1:3), recrystallization in ethanol |
| Yield | Approximately 61.2% |
| Characterization | 1H NMR, ESIMS confirming molecular ion at m/z 280.14 (M+H)+ |
This step forms the benzimidazole ring with the amino group intact, providing a platform for further functionalization.
Introduction of the Isopropylsulfonyl Group
The isopropylsulfonyl substituent is introduced at the benzimidazole nitrogen (N-1). Sulfonylation typically involves reaction of the benzimidazole with an appropriate sulfonyl chloride or sulfonylating agent under basic conditions.
| Parameter | Details |
|---|---|
| Reagents | Isopropylsulfonyl chloride or equivalent sulfonylating agent |
| Base | Cesium carbonate or other strong base |
| Solvent | tert-Butyl alcohol or other polar aprotic solvents |
| Temperature | 90–110 °C |
| Time | 16 hours |
| Catalysts | Copper(I) iodide and 8-hydroxyquinoline as ligands for copper-catalyzed coupling |
| Reaction vessel | Sealed tube or microwave vial |
| Purification | Column chromatography (DCM/MeOH/NH4OH 89:10:1) |
| Yield | Approximately 69% |
This copper-catalyzed N-sulfonylation is efficient and allows for the introduction of the isopropylsulfonyl group with good yield and purity.
Coupling with 2,4-Difluorophenyl Ethanedione Moiety
The final step involves coupling the functionalized benzimidazole with the 2-(2,4-difluorophenyl)ethane-1,2-dione fragment. This diketone moiety can be introduced via acylation or condensation reactions.
| Parameter | Details |
|---|---|
| Starting materials | Functionalized benzimidazole intermediate, 2,4-difluorophenyl ethanedione or precursor |
| Reaction type | Nucleophilic substitution or condensation to form the ethanedione linkage |
| Solvent | Ethanol or other suitable organic solvent |
| Temperature | Reflux or controlled heating |
| Time | Several hours (typically 4–16 h) |
| Purification | Silica gel chromatography, recrystallization |
| Characterization | NMR, LC-MS, HPLC to confirm structure and purity |
While direct literature on this exact coupling is limited, analogous methods for attaching substituted phenyl ethanediones to heterocycles are well documented and involve standard carbonyl chemistry techniques.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzimidazole formation | o-Phenylenediamine, ethanol, reflux 4 h | ~61 | Purification by column chromatography |
| 2 | N-Sulfonylation | Isopropylsulfonyl chloride, CuI, Cs2CO3, t-BuOH, 90–110 °C, 16 h | ~69 | Copper-catalyzed, sealed tube |
| 3 | Coupling with ethanedione | Functionalized benzimidazole, 2,4-difluorophenyl ethanedione, reflux | Variable | Standard acylation/condensation methods |
Research Findings and Notes
- The copper-catalyzed N-sulfonylation method is a robust and widely used approach for introducing sulfonyl groups onto nitrogen heterocycles, providing good yields and selectivity.
- The benzimidazole core synthesis is well-established, with multiple protocols available for amino-substituted derivatives, facilitating the preparation of diverse analogs.
- The coupling of benzimidazole derivatives with difluorophenyl ethanedione fragments requires careful control of reaction conditions to avoid side reactions due to the reactive diketone functionality.
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity suitable for further applications.
- Analytical techniques such as NMR, LC-MS, and HPLC are essential for confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds with benzimidazole moieties exhibit significant anticancer activities. The specific compound has shown promise as an inhibitor of certain kinases involved in cancer progression. For instance, the inhibition of the PI3K/Akt/mTOR signaling pathway has been linked to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research indicates that derivatives of benzimidazole can exhibit activity against various bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, which is particularly relevant in the context of rising antibiotic resistance .
Pharmacology
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential as a selective inhibitor for certain kinases, which are critical in signaling pathways associated with various diseases, including cancer and inflammatory conditions. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Neuroprotective Effects
Emerging research suggests that compounds similar to 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione may possess neuroprotective properties. Studies have indicated that such compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Science
Nanocomposite Development
The incorporation of this compound into nanocomposites has been explored for enhancing material properties. It can be used as a functional additive in polymers to improve thermal stability and mechanical strength. The unique electronic properties of benzimidazole derivatives allow for their application in electronic devices and sensors .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | The compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the PI3K/Akt pathway. | Potential anticancer drug development. |
| Antimicrobial Efficacy Study | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. | Development of new antimicrobial agents. |
| Neuroprotection Research | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. | Therapeutic strategies for neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]imidazole Derivatives
Key Observations :
- The 2,4-difluorophenyl moiety increases lipophilicity compared to mono-fluorinated derivatives (e.g., ), which may improve membrane permeability.
- The ethane-1,2-dione group introduces a reactive diketone, distinct from hydroxyl or ester functionalities in analogs like arylethanols .
Key Observations :
- Sodium metabisulfite (Na₂S₂O₅) is a common reagent in benzo[d]imidazole synthesis, facilitating cyclization under heating (e.g., 120°C in DMF or ethanol ).
- TDAE methodology enables unique C–C bond formations in nitroimidazole derivatives but is absent in benzo[d]imidazole syntheses.
Notes
The isopropylsulfonyl group in the target compound is structurally unique among analogs, likely influencing solubility and target binding.
Fluorination at 2,4-difluorophenyl positions may confer superior metabolic stability compared to mono-fluorinated analogs .
Synthesis protocols for the target compound remain speculative but may align with Na₂S₂O₅-mediated cyclization methods .
Biological Activity
The compound 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione is a novel benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-viral, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Benzimidazole
- Functional Groups :
- Isopropylsulfonyl group
- Amino group
- Difluorophenyl group
- Ethane-1,2-dione moiety
This unique combination of functional groups contributes to its biological activity.
Antiviral Activity
Research has indicated that benzimidazole derivatives possess significant antiviral properties. Specifically, studies have shown that compounds similar to the target compound exhibit inhibition against the Hepatitis B virus (HBV). For instance, a study identified 1-isopropylsulfonyl-2-amine benzimidazole derivatives as effective inhibitors of HBV replication, suggesting that the target compound may exhibit similar antiviral activity due to its structural similarities .
Anticancer Properties
Benzimidazole derivatives have also been explored for their anticancer potential. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. In vitro studies have demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signal transduction pathways and the inhibition of DNA synthesis .
Antioxidant Activity
The antioxidant potential of benzimidazole derivatives has been documented in various studies. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This antioxidant activity is crucial for protecting cells from damage that can lead to chronic diseases, including cancer and neurodegenerative disorders .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or cancer cell metabolism by binding to their active sites.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced proliferation or increased apoptosis in targeted cells.
- Oxidative Stress Reduction : By scavenging free radicals, the compound can mitigate oxidative damage within cells.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
